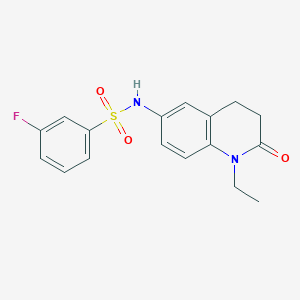

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-2-20-16-8-7-14(10-12(16)6-9-17(20)21)19-24(22,23)15-5-3-4-13(18)11-15/h3-5,7-8,10-11,19H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOZMPAMNPNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Applications De Recherche Scientifique

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinoline core is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The fluorine atom enhances the compound’s binding affinity and selectivity, while the sulfonamide group contributes to its solubility and stability.

Comparaison Avec Des Composés Similaires

Compound 26 : N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

- Structural Differences: Replaces the 3-fluorobenzenesulfonamide group with a thiophene-2-carboximidamide moiety. The ethyl side chain at position 1 is substituted with a dimethylaminoethyl group.

- Synthesis: Synthesized via reaction of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one with methylthioimidate hydroiodide, yielding a 56% isolated product .

- Implications: The thiophene-carboximidamide group may enhance π-π stacking interactions in target binding compared to sulfonamides, while the dimethylaminoethyl side chain could improve solubility .

Compound 27 : N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

- Structural Differences: Features a diethylaminoethyl group at position 1 instead of dimethylaminoethyl.

- Synthesis: Similar to Compound 26 but uses a diethylaminoethyl-substituted precursor, yielding 43.7% product .

- Implications : The bulkier diethyl group may alter pharmacokinetic properties, such as membrane permeability, due to increased lipophilicity .

Building Block Analog : 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide

- Structural Differences : Replaces the sulfonamide with an ethanimidamide-oxy group.

- Relevance: Highlighted in Enamine Ltd’s catalog as a versatile intermediate, suggesting its utility in diversifying tetrahydroquinoline-based drug candidates .

Sulfonamide-Containing Analogs

Benzoxazepin Sulfonamide Derivative (PDB ID: 6EW)

- Structure : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide.

- Key Differences: Incorporates a benzoxazepin ring instead of tetrahydroquinolinone and adds trifluoroethyl and dimethylbenzene groups.

- Properties : Molecular weight ≈ 568.6 g/mol (estimated from formula), with 60 atoms and 62 bonds, including 12 aromatic bonds .

- Implications: The trifluoroethyl group may enhance metabolic stability, while the benzoxazepin core could influence target selectivity compared to tetrahydroquinoline-based scaffolds .

Dual Inhibitors with Tetrahydroquinoline Moieties

QOD (Quinolinyl Oxamide Derivative)

- Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.

- Key Differences : Uses an ethanediamide linker instead of sulfonamide and includes a benzodioxol group.

- Activity : Reported as a dual inhibitor of FP-2 and FP-3 proteases, though structural mechanisms remain uncharacterized .

ICD (Indole Carboxamide Derivative)

- Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.

- Key Differences: Replaces tetrahydroquinoline with an indole-carboxamide scaffold.

- Activity: Dual FP-2/FP-3 inhibitor with unknown structural basis for dual activity, highlighting the need for dynamic interaction studies (e.g., MD simulations) .

Comparative Data Table

Research Implications and Gaps

- Structural Dynamics : MD simulations are recommended to resolve the dual inhibitory mechanisms of QOD and ICD, which remain unexplained by static crystallographic data .

- Synthetic Optimization : The lower yields of Compounds 26 (56%) and 27 (43.7%) suggest room for improving reaction conditions or catalysts .

- Pharmacological Profiling : The target compound’s 3-fluorobenzenesulfonamide group warrants comparative studies with analogs (e.g., 6EW ligand) to assess selectivity and toxicity .

Activité Biologique

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethyl group and a sulfonamide moiety attached to a fluorinated benzene ring. Its molecular formula is characterized by the presence of both a carbonyl group and a sulfonamide group, which contribute to its pharmacological properties.

Structural Formula

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. For instance, it could interfere with enzymes that regulate cellular proliferation or apoptosis.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, potentially leading to changes in cellular responses.

- Nucleic Acid Binding : The ability to bind to DNA or RNA may affect gene expression and protein synthesis, contributing to its anticancer properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, related sulfonamides have shown inhibitory effects against viruses such as Influenza A and Coxsackievirus B3. These findings suggest potential applications in developing antiviral therapies.

Anticancer Properties

The compound's structural characteristics position it as a candidate for anticancer drug development. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, there is evidence suggesting that this compound may also possess anti-inflammatory properties. This could make it useful in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds within the same class:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide | Antiviral (Influenza A), Anti-inflammatory | |

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Enzyme inhibition; Modulation of immune response | |

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide | Anticancer properties; Interaction with DNA/RNA |

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-tetrahydroquinoline with 3-fluorobenzenesulfonyl chloride under basic conditions. This approach allows for the introduction of the sulfonamide group while maintaining the integrity of the quinoline structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.